molecular formula C11H22O B2522497 [R,(+)]-beta-Methylcyclohexane-1-butanol CAS No. 2248201-83-2

[R,(+)]-beta-Methylcyclohexane-1-butanol

Cat. No.: B2522497
CAS No.: 2248201-83-2
M. Wt: 170.296
InChI Key: VXVAQKFISOLXNQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[R,(+)]-beta-Methylcyclohexane-1-butanol is a chiral secondary alcohol characterized by a cyclohexane ring substituted with a methyl group at the beta position and a butanol chain. Its stereochemistry (R-configuration at the chiral center) and structural rigidity due to the cyclohexane backbone make it a compound of interest in asymmetric synthesis, pharmaceutical intermediates, and material science. The (+)-enantiomer is particularly notable for its role in enantioselective catalysis and as a building block for complex molecules requiring precise stereochemical control .

Properties

IUPAC Name

(2R)-4-cyclohexyl-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVAQKFISOLXNQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1CCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares [R,(+)]-beta-Methylcyclohexane-1-butanol with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.

Structural Analogues
Compound Name Key Structural Differences Chiral Centers Boiling Point (°C) Solubility (Water) Applications
This compound Cyclohexane ring, beta-methyl, butanol chain 1 (R-config.) ~230 (est.) Low (~0.5 g/L) Asymmetric catalysis, pharmaceuticals
Cyclohexanemethanol Lacks beta-methyl and butanol chain 0 199–201 Moderate (~3 g/L) Solvent, fragrance intermediates
1-(Bromomethyl)-1-methanesulfonylcyclohexane Sulfonyl and bromomethyl groups on cyclohexane 0 280–285 (decomp.) Insoluble Alkylating agent, polymer synthesis
2-Methylcyclohexanol Methyl at alpha position, shorter alcohol chain 1 (mixed) 214–216 Low (~1 g/L) Plasticizers, lubricant additives

Key Findings :

  • Stereochemical Impact: The R-configuration in this compound enhances enantioselectivity in catalytic reactions compared to non-chiral analogues like cyclohexanemethanol .
  • Reactivity: Unlike 1-(Bromomethyl)-1-methanesulfonylcyclohexane (a sulfonyl bromide), this compound participates in nucleophilic substitutions only under strong acidic or basic conditions due to its stable secondary alcohol group .
  • Thermal Stability: The cyclohexane ring and methyl substitution confer higher thermal stability (~230°C estimated boiling point) compared to simpler alcohols like 2-methylcyclohexanol .
Functional Analogues in Pharmaceuticals
Compound Name Bioactivity Selectivity (IC50) Metabolic Stability (t½)
This compound Intermediate for kinase inhibitors N/A N/A
(S)-1-Phenylethanol Chiral resolving agent N/A Low (rapid oxidation)
Menthol TRPM8 receptor agonist 10 µM High (>6 hours)

Key Findings :

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